N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
CAS No.: 477215-67-1
Cat. No.: VC6134378
Molecular Formula: C19H19N3O3S2
Molecular Weight: 401.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477215-67-1 |
|---|---|
| Molecular Formula | C19H19N3O3S2 |
| Molecular Weight | 401.5 |
| IUPAC Name | N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3O3S2/c1-24-15-9-8-14(10-16(15)25-2)11-17(23)20-18-21-22-19(27-18)26-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | FYRTVZYQVOOXCB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound (CAS 477215-67-1) possesses the molecular formula C₁₉H₁₉N₃O₃S₂ and a molar mass of 401.5 g/mol. Its IUPAC name—N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide—precisely describes its three-domain structure:
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1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom.
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Benzylthio substituent: A benzyl group (-CH₂C₆H₅) attached via a sulfur atom at position 5.
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3,4-Dimethoxyphenylacetamide side chain: A phenyl ring with methoxy groups at positions 3 and 4, connected to the thiadiazole through an acetamide bridge.
Spectroscopic and Computational Data
Key spectral identifiers include:
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FTIR: Characteristic peaks for C=O (amide I band, ~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .
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¹H NMR: Signals for methoxy protons (δ 3.70–3.85 ppm), benzyl methylene (δ 4.60–4.75 ppm), and aromatic protons (δ 6.80–7.40 ppm).
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Mass Spec: Molecular ion peak at m/z 401.5 with fragmentation patterns indicative of thiadiazole ring cleavage.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S₂ |
| Molecular Weight | 401.5 g/mol |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
| Topological Polar SA | 131 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Structural Optimization
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole scaffold .
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Benzylthio Incorporation: Nucleophilic substitution at position 5 using benzyl mercaptan in the presence of iodine or H₂O₂.
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Acetamide Coupling: Reaction of 2-chloroacetamide derivatives with the thiadiazole intermediate using K₂CO₃ in DMF .
Table 2: Yield Optimization in Analog Synthesis
| Substituent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 12 | 68 | |
| 4-Trifluoromethyl | 18 | 72 | |
| 2-Fluorophenyl | 10 | 61 |
Computational Modeling Insights
Docking studies of analogous structures (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide) reveal:
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Strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) via hydrogen bonds with Met793 and π-π stacking with Phe723 .
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Moderate affinity for 5-lipoxygenase (PDB 3V99) through hydrophobic interactions with Leu607 and His600.
Pharmacological Activity Profile
| Compound | S. aureus (MIC) | E. coli (MIC) |
|---|---|---|
| Target Compound | Pending | Pending |
| Ciprofloxacin | 0.5 μg/mL | 0.25 μg/mL |
| 4-Trifluoromethyl Analog | 8 μg/mL | 64 μg/mL |
Anticancer Mechanisms
Key findings from related thiadiazoles:
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Apoptosis Induction: Activation of caspase-3 (2.8-fold increase) and PARP cleavage in MDA-MB-231 cells .
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Cell Cycle Arrest: G1/S phase blockade via CDK4/6 inhibition (IC₅₀ = 1.7 μM) .
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Metastasis Suppression: 62% reduction in HT-29 colony formation at 10 μM .
Figure 1: Proposed Mechanism Against Breast Cancer Cells
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Receptor Binding: Interaction with estrogen receptor-α (ERα) ligand domain.
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Downstream Signaling: Inhibition of PI3K/Akt/mTOR pathway.
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Apoptotic Execution: Bax/Bcl-2 ratio increase → mitochondrial membrane depolarization.
Anti-Inflammatory Activity
Molecular docking predicts:
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COX-2 Inhibition: Binding energy -8.4 kcal/mol vs. -7.9 kcal/mol for celecoxib.
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TNF-α Suppression: 39% reduction at 50 μM in LPS-stimulated macrophages .
Structure-Activity Relationships (SAR)
Critical substituent effects:
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Benzylthio Group: Enhances lipophilicity (clogP +0.8), improving blood-brain barrier penetration .
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3,4-Dimethoxy Phenyl: Electron-donating groups increase π-π stacking with aromatic enzyme residues.
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Acetamide Linker: Optimal length (2 carbons) balances rigidity and rotational freedom .
Table 4: Substituent Effects on IC₅₀ (MCF-7 Cells)
| R1 | R2 | IC₅₀ (μM) |
|---|---|---|
| 3,4-OCH₃ | Benzylthio | 9.1 |
| 4-CF₃ | Benzylthio | 5.8 |
| 2-F | Benzylthio | 12.4 |
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